molecular formula C13H17NO4 B12673473 N-(3-Oxo-3-phenylpropyl)-DL-threonine CAS No. 92515-07-6

N-(3-Oxo-3-phenylpropyl)-DL-threonine

Cat. No.: B12673473
CAS No.: 92515-07-6
M. Wt: 251.28 g/mol
InChI Key: KWKQHVWWHRVHNW-UHFFFAOYSA-N
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Description

N-(3-Oxo-3-phenylpropyl)-DL-threonine is a compound that belongs to the class of amino acid derivatives It is characterized by the presence of a phenyl group attached to a propyl chain, which is further connected to a threonine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Oxo-3-phenylpropyl)-DL-threonine typically involves the reaction of 3-oxo-3-phenylpropanoic acid with DL-threonine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(3-Oxo-3-phenylpropyl)-DL-threonine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the threonine moiety.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include:

Scientific Research Applications

N-(3-Oxo-3-phenylpropyl)-DL-threonine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-Oxo-3-phenylpropyl)-DL-threonine involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can affect various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-oxo-3-phenylpropanoate: Similar in structure but differs in the ester group.

    3-Phenylpropionylglycine: Contains a glycine moiety instead of threonine.

Uniqueness

N-(3-Oxo-3-phenylpropyl)-DL-threonine is unique due to the presence of both a phenyl group and a threonine moiety, which imparts distinct chemical and biological properties. This combination allows for specific interactions with enzymes and other biomolecules, making it a valuable compound for research and industrial applications .

Properties

CAS No.

92515-07-6

Molecular Formula

C13H17NO4

Molecular Weight

251.28 g/mol

IUPAC Name

3-hydroxy-2-[(3-oxo-3-phenylpropyl)amino]butanoic acid

InChI

InChI=1S/C13H17NO4/c1-9(15)12(13(17)18)14-8-7-11(16)10-5-3-2-4-6-10/h2-6,9,12,14-15H,7-8H2,1H3,(H,17,18)

InChI Key

KWKQHVWWHRVHNW-UHFFFAOYSA-N

Canonical SMILES

CC(C(C(=O)O)NCCC(=O)C1=CC=CC=C1)O

Origin of Product

United States

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